molecular formula C4H6BN3O2 B11748344 (3-Aminopyrazin-2-yl)boronic acid

(3-Aminopyrazin-2-yl)boronic acid

Cat. No.: B11748344
M. Wt: 138.92 g/mol
InChI Key: IWBJZZOMTCWKGC-UHFFFAOYSA-N
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Description

(3-Aminopyrazin-2-yl)boronic acid is an organoboron compound characterized by the presence of both an amino group and a boronic acid group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrazin-2-yl)boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated pyrazine with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Aminopyrazin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.

Major Products Formed: The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of more complex organic molecules.

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pyridine-3-boronic acid
  • Pyrazine-2-boronic acid

Comparison: (3-Aminopyrazin-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications compared to similar compounds .

Properties

Molecular Formula

C4H6BN3O2

Molecular Weight

138.92 g/mol

IUPAC Name

(3-aminopyrazin-2-yl)boronic acid

InChI

InChI=1S/C4H6BN3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2,9-10H,(H2,6,8)

InChI Key

IWBJZZOMTCWKGC-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CN=C1N)(O)O

Origin of Product

United States

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